
(2S,3S,4R,5R)-5-(2-Amino-6-oxo-1H-purin-9(6H)-yl)-4-hydroxy-2-(mercaptomethyl)tetrahydrofuran-3-yl trihydrogen diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2S,3S,4R,5R)-5-(2-Amino-6-oxo-1H-purin-9(6H)-yl)-4-hydroxy-2-(mercaptomethyl)tetrahydrofuran-3-yl trihydrogen diphosphate” is a complex organic molecule that features a purine base attached to a tetrahydrofuran ring with a diphosphate group. Compounds of this nature are often involved in biochemical processes and can have significant applications in medicine and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such complex molecules typically involves multiple steps, including the protection and deprotection of functional groups, selective reactions to form the desired bonds, and purification processes. The specific synthetic route would depend on the starting materials and desired yield.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing mercaptomethyl group.
Reduction: Reduction reactions could target the purine base or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the purine base or the tetrahydrofuran ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the mercaptomethyl group could yield a sulfoxide or sulfone.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, compounds with purine bases are often studied for their roles in cellular processes, such as DNA and RNA synthesis.
Medicine
Medically, such compounds could be investigated for their potential as antiviral or anticancer agents, given the importance of purine analogs in these fields.
Industry
In industry, this compound might be used in the synthesis of pharmaceuticals or as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action for this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The purine base could mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis or other biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine Triphosphate (ATP): A key energy carrier in cells.
Guanosine Triphosphate (GTP): Involved in protein synthesis and signal transduction.
Cytidine Triphosphate (CTP): Used in the synthesis of RNA.
Uniqueness
The uniqueness of the compound lies in its specific structure, which combines a purine base with a tetrahydrofuran ring and a diphosphate group
Propiedades
Fórmula molecular |
C10H15N5O10P2S |
|---|---|
Peso molecular |
459.27 g/mol |
Nombre IUPAC |
[(2S,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(sulfanylmethyl)oxolan-3-yl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O10P2S/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6(3(1-28)23-9)24-27(21,22)25-26(18,19)20/h2-3,5-6,9,16,28H,1H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1 |
Clave InChI |
ZNRHZZUZTIGCHR-UUOKFMHZSA-N |
SMILES isomérico |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CS)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)CS)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-2-(tert-Butylamino)-3-((3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carbonyl)oxy)propanoic acid](/img/structure/B15243689.png)
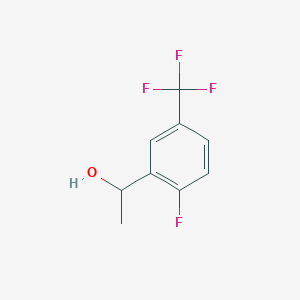
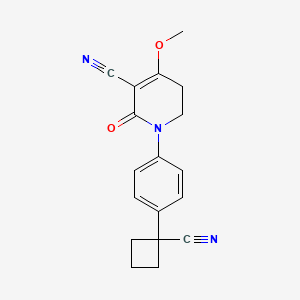
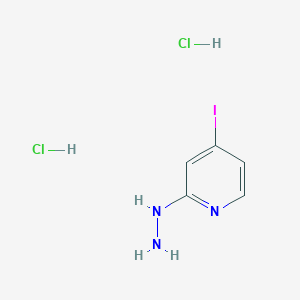
![tert-Butyl 10,10-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B15243710.png)
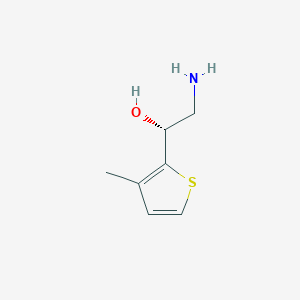
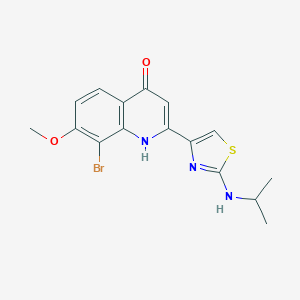
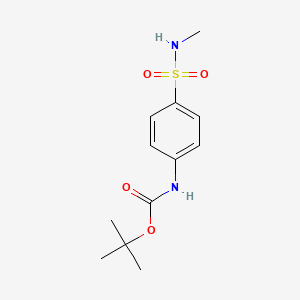
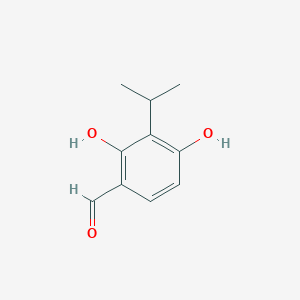
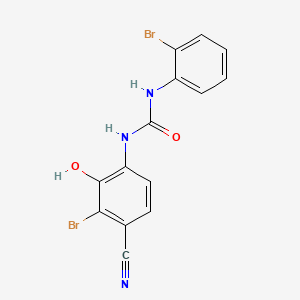
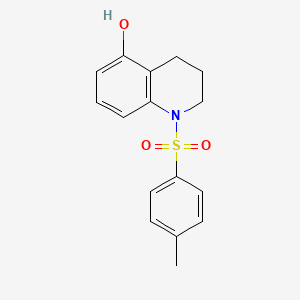
![5-Methyl-6,7-dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile](/img/structure/B15243761.png)
![(S)-5-Chloro-3-(3-methoxy-4-(4-methyl-1H-imidazol-1-YL)phenyl)-7-(1-(3,4,5-trifluorophenyl)ethyl)-7H-pyrazolo[3,4-B]pyridine](/img/structure/B15243762.png)
![3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B15243764.png)
